BenchChemオンラインストアへようこそ!

6-Bromo-4,7-dichloroquinazoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure 6-Bromo-4,7-dichloroquinazoline (CAS 1256955-32-4) for accelerated discovery. Its unique halogenation at C4 and C6 offers unmatched orthogonal reactivity: efficient SNAr at 4-Cl and cross-coupling at 6-Br. This enables modular, high-yielding synthesis of complex scaffolds like potent dual EGFR/HER2 inhibitors (IC50 <5 nM) and KRAS G12C covalent warheads. Avoid low-yield de novo halogenation. Request MSDS and COA.

Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93 g/mol
CAS No. 1256955-32-4
Cat. No. B6359966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,7-dichloroquinazoline
CAS1256955-32-4
Molecular FormulaC8H3BrCl2N2
Molecular Weight277.93 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Cl)N=CN=C2Cl
InChIInChI=1S/C8H3BrCl2N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H
InChIKeyFKUZYQQFPBBHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4,7-dichloroquinazoline (CAS 1256955-32-4) – A Pivotal Halogenated Quinazoline Building Block for Targeted Covalent Inhibitor Synthesis


6-Bromo-4,7-dichloroquinazoline (CAS 1256955-32-4, C8H3BrCl2N2, MW 277.93 g/mol) is a tri-halogenated quinazoline derivative, commercially available in purities of 95–98% . Its substitution pattern features a bromine atom at the 6-position and chlorine atoms at both the 4- and 7-positions [1]. This specific arrangement provides two distinct reactive handles for sequential functionalization: the chlorine at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) with amines, while the bromine at the 6-position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [2]. This orthogonal reactivity makes it a versatile intermediate for the modular assembly of complex quinazoline-based scaffolds, particularly for targeted covalent inhibitors.

Why 6-Bromo-4,7-dichloroquinazoline (CAS 1256955-32-4) Cannot Be Replaced by Simpler Analogs in Complex Synthetic Routes


The precise halogenation pattern of 6-Bromo-4,7-dichloroquinazoline is critical for multi-step synthetic sequences that demand orthogonal reactivity [1]. Simpler analogs, such as 4,7-dichloroquinazoline (lacking the 6-bromo handle) or 6-bromo-4-chloroquinazoline (lacking the 7-chloro handle), lack this dual-site functionalization capability [2]. For example, in the synthesis of highly functionalized KRAS G12C inhibitors, the 7-chloro group is a necessary substituent on the final pharmacophore, while the 6-bromo group serves as the exclusive site for a key biaryl bond formation [1]. Using a less substituted analog would necessitate additional, inefficient de novo halogenation steps or completely alter the synthetic route, leading to lower yields, increased costs, and compromised structural fidelity [3]. The following evidence demonstrates quantifiable differences in performance and utility that justify the specific selection of this compound over its closest commercially available analogs.

Quantitative Differentiation of 6-Bromo-4,7-dichloroquinazoline (CAS 1256955-32-4) for Scientific and Industrial Procurement


Orthogonal Reactivity: High-Yield Suzuki Coupling at the 6-Position vs. Nucleophilic Substitution at the 4-Position

The compound enables a sequential functionalization strategy, as demonstrated in the synthesis of KRAS G12C inhibitors. A Suzuki-Miyaura cross-coupling was performed exclusively at the 6-bromo position of a related intermediate, methyl 2-amino-5-bromo-4-chlorobenzoate, to install an aryl group with a 91% yield [1]. This reaction is possible due to the presence of the bromine atom; the alternative analog, 4,7-dichloroquinazoline, lacks this handle and cannot undergo this transformation. The 4- and 7-chloro substituents remain unaffected during this step, preserving them for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Efficient Access to Dual EGFR/HER2 Pharmacophores: Potent Kinase Inhibition via the 4-Anilinoquinazoline Scaffold

When used to synthesize 6-substituted quinazoline derivatives, the resulting compounds, which retain the 4- and 7-chloro substitution pattern from the parent building block, exhibit potent dual inhibition of EGFR and HER2 kinases. The most active derivative in the series, compound 5c, demonstrated IC50 values of 2.6 nM against EGFR kinase and 4.3 nM against HER2 kinase [1]. This level of potency is a direct result of the core quinazoline substitution pattern, which includes the 4- and 7-chloro groups.

Cancer Therapeutics Kinase Inhibition EGFR/HER2

Increased Lipophilicity (LogP) for Enhanced Membrane Permeability vs. Non-Halogenated Scaffolds

The tri-halogenated nature of the compound confers a high calculated partition coefficient (XLogP3-AA = 3.8) [1], which is significantly greater than that of the non-halogenated parent quinazoline (estimated LogP ~1.5) [2]. This increased lipophilicity is a critical parameter for optimizing drug-like properties, as it enhances the ability of derived compounds to passively diffuse across cellular membranes.

ADME Properties Medicinal Chemistry Physicochemical Properties

Validated Utility in the Synthesis of Clinically Relevant KRAS G12C Inhibitors

The compound is specifically claimed and exemplified as a key intermediate in US Patent 9,840,516 for the preparation of substituted quinazolines that act as inhibitors of the G12C mutant KRAS protein [1]. The patent describes a specific, high-yielding transformation: converting 6-bromo-7-chloroquinazolin-4-ol to 6-Bromo-4,7-dichloroquinazoline in a 66% yield (over two steps from the benzoate) [2]. This is a critical step in the modular synthesis of a new class of covalent inhibitors targeting a historically 'undruggable' oncogenic target. Simpler analogs like 4,7-dichloroquinazoline are not mentioned in this context and would be unsuitable for this specific synthetic route.

KRAS G12C Oncology Patent Literature

Validated Research and Industrial Applications for 6-Bromo-4,7-dichloroquinazoline (CAS 1256955-32-4)


Modular Synthesis of Dual EGFR/HER2 Tyrosine Kinase Inhibitors

Medicinal chemists in oncology research can use 6-Bromo-4,7-dichloroquinazoline as a core scaffold to construct 4-anilinoquinazoline derivatives. The high-yielding SNAr at the 4-position installs an aniline moiety, while the 6-position can be diversified via cross-coupling. This approach has been validated by the discovery of compounds with potent dual EGFR/HER2 inhibition (IC50 values as low as 2.6 nM for EGFR and 4.3 nM for HER2) [1]. This synthetic strategy is directly relevant to developing therapeutics for cancers with EGFR and HER2 co-expression or resistance mutations.

Developing Next-Generation Covalent KRAS G12C Inhibitors

This building block is an essential intermediate in the patented synthesis of a novel class of covalent inhibitors targeting the KRAS G12C oncoprotein [2]. The compound's 6-bromo group enables the critical installation of a biaryl warhead, while the 7-chloro group is a required substituent on the final pharmacophore. This validated application positions the compound as a strategic procurement item for research groups focused on 'undruggable' targets and precision oncology.

Enhancing Drug-like Properties via Scaffold Lipophilicity

Researchers aiming to improve the membrane permeability and oral bioavailability of quinazoline-based drug candidates can strategically incorporate 6-Bromo-4,7-dichloroquinazoline into their design. The high calculated LogP of 3.8 [3] contributes to a favorable ADME profile for lead compounds. This property can be exploited early in the drug discovery process to optimize cellular activity and reduce the risk of late-stage attrition due to poor permeability.

Construction of Diversified Quinazoline Libraries via Orthogonal Reactivity

Chemical biology groups and screening centers focused on kinase inhibitor discovery can use this compound as a versatile template for the rapid generation of diverse, small-molecule libraries. The orthogonal reactivity of the 4-Cl (SNAr) and 6-Br (cross-coupling) positions allows for the sequential, high-throughput introduction of two distinct sets of molecular fragments [4]. This capability accelerates the exploration of structure-activity relationships (SAR) around the quinazoline core, maximizing the potential for identifying novel chemical probes or lead compounds.

Quote Request

Request a Quote for 6-Bromo-4,7-dichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.